![molecular formula C16H18O3S2 B14366062 Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis- CAS No. 90884-29-0](/img/structure/B14366062.png)
Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of phenol groups connected through an oxybis(2,1-ethanediylthio) linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- typically involves the reaction of phenol derivatives with bis(2-chloroethyl) ether in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler phenolic structures.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
科学的研究の応用
Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- involves its interaction with molecular targets through its phenolic groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Phenol, 4,4’-oxybis-: This compound has a similar structure but lacks the ethanediylthio linkage.
Phenol, 4,4’-(1-methylethylidene)bis-:
Uniqueness: Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- is unique due to its specific linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
90884-29-0 |
|---|---|
分子式 |
C16H18O3S2 |
分子量 |
322.4 g/mol |
IUPAC名 |
4-[2-[2-(4-hydroxyphenyl)sulfanylethoxy]ethylsulfanyl]phenol |
InChI |
InChI=1S/C16H18O3S2/c17-13-1-5-15(6-2-13)20-11-9-19-10-12-21-16-7-3-14(18)4-8-16/h1-8,17-18H,9-12H2 |
InChIキー |
NOMXFWAANLCUKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)SCCOCCSC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


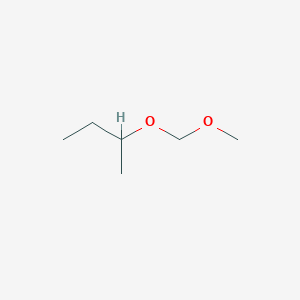

![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
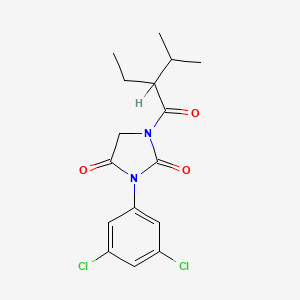
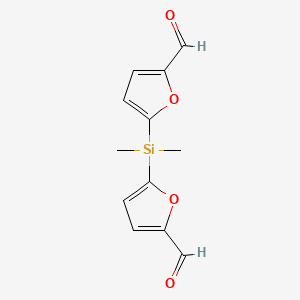


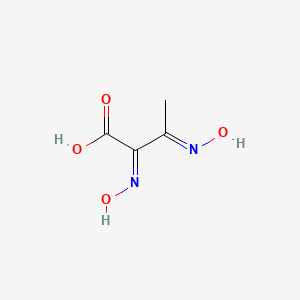
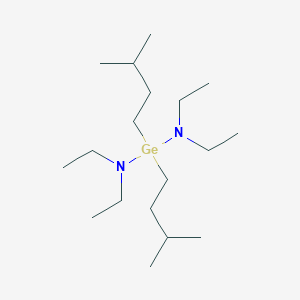
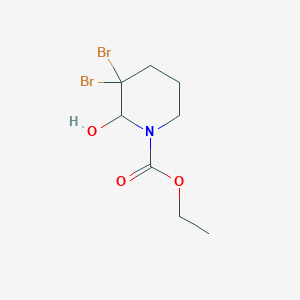
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
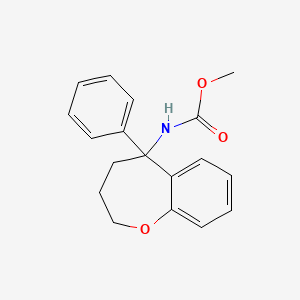
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
